molecular formula C11H8N4O4 B2415138 N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide CAS No. 899749-12-3

N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide

Cat. No. B2415138
CAS RN: 899749-12-3
M. Wt: 260.209
InChI Key: QWYFLWSVZYTTOU-UHFFFAOYSA-N
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Description

“N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide” is a complex organic compound. It contains a nitrophenyl group, a pyridazine ring, and a carboxamide group . The nitrophenyl group is a phenyl ring with a nitro group (-NO2) attached, which is a strong electron-withdrawing group. The pyridazine ring is a six-membered ring with two nitrogen atoms. The carboxamide group consists of a carbonyl group (C=O) and an amide group (NH2).


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the nitrophenyl group, the pyridazine ring, and the carboxamide group . The nitro group in the nitrophenyl group is a strong electron-withdrawing group, which would impact the electronic structure of the molecule. The pyridazine ring is a heterocyclic ring, which means it contains atoms of at least two different elements. In this case, those two elements are carbon and nitrogen .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the nitrophenyl group, the pyridazine ring, and the carboxamide group . The nitro group is a strong electron-withdrawing group, which could make the compound more reactive. The pyridazine ring and the carboxamide group could also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the nitrophenyl group, the pyridazine ring, and the carboxamide group would impact properties such as solubility, stability, and reactivity .

Scientific Research Applications

Optical Waveguide Sensors for Toxic Gas Detection

Background: Hydrogen sulfide (H₂S) and ethanediamine (EDA) are toxic gases emitted from industrial processes. Detecting and monitoring these gases is crucial for health and safety.

Application: Researchers have developed an optical sensor based on the absorption spectrum of tetrakis(4-nitrophenyl)porphyrin (TNPP). This sensor is immobilized in a Nafion membrane (Nf) and deposited onto an optical waveguide glass slide. The sensor specifically targets H₂S and EDA.

Mechanism:
Key Findings:

Reductive Cleavage of Methionine-Containing Peptides

Application:

Precursor in Medicinal Chemistry

Application:

Complexation Properties of Thiacalix4arenes

Application:

Polymer Synthesis and Cross-Linking

Application:

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide may also interact with various biological targets, influencing a range of cellular processes.

Mode of Action

For instance, similar compounds have been shown to inhibit the replication of certain viruses . More research is needed to fully understand the specific interactions and resulting changes caused by N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide.

Biochemical Pathways

For example, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria

Pharmacokinetics

For instance, niclosamide has a low oral bioavailability, and its two components, DNC and HDP, follow different routes of excretion . More research is needed to understand the pharmacokinetics of N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide.

Result of Action

Similar compounds have been shown to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects

Action Environment

It is known that the catalytic reduction of 4-nitrophenol, a related compound, can be influenced by factors such as ph, temperature, and applied potential . More research is needed to understand how environmental factors influence the action of N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide.

Future Directions

The future research directions for this compound would depend on its intended use and observed properties. Potential areas of interest could include exploring its reactivity, studying its potential biological activity, and developing methods for its synthesis .

properties

IUPAC Name

N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O4/c16-10-6-5-9(13-14-10)11(17)12-7-1-3-8(4-2-7)15(18)19/h1-6H,(H,12,17)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYFLWSVZYTTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NNC(=O)C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide

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